Carbamazepine-D8

Environmental analysis Matrix effect correction Isotope dilution mass spectrometry

Carbamazepine-D8 is a deuterated internal standard bearing eight deuterium atoms, providing a +8 Da mass shift. It co-elutes with carbamazepine while remaining chromatographically distinguishable, compensating for matrix effects and ionization variability. Validated for HPLC-MS/MS pharmacokinetic studies (linearity 5–1000 ng/mL, r²=0.9989, LLOQ 5 ng/mL) and UPLC-MS/MS therapeutic drug monitoring of antiepileptic drugs (CV <15%, LOQ 0.62 µg/mL). In environmental analysis, it corrects matrix-induced signal enhancement in sewage (recovery bias 154%→98%). Choose ≥98% purity for consistent, traceable quantification.

Molecular Formula C15H12N2O
Molecular Weight 244.32 g/mol
CAS No. 1538624-35-9
Cat. No. B15585688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-D8
CAS1538624-35-9
Molecular FormulaC15H12N2O
Molecular Weight244.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D
InChIKeyFFGPTBGBLSHEPO-PKSNNKEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine-D8 (CAS 1538624-35-9): Isotopically Labeled Internal Standard for LC-MS/MS Quantification


Carbamazepine-D8 is a deuterated analog of the anticonvulsant drug carbamazepine, bearing eight deuterium atoms at positions 2,3,4,6,7,8,10,11 of the dibenzazepine ring system [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of carbamazepine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound exhibits a molecular weight of 244.32 g/mol, representing a mass shift of +8 Da relative to unlabeled carbamazepine (236.27 g/mol) [1].

Why Carbamazepine-D8 Cannot Be Substituted with Unlabeled or Alternative Deuterated Carbamazepine Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must co-elute with the analyte while remaining chromatographically distinguishable to compensate for matrix effects and ionization variability [1]. Unlabeled carbamazepine fails this requirement because it cannot be distinguished from the target analyte, rendering accurate quantification impossible [1]. Among deuterated carbamazepine variants (e.g., -D2, -D8, -D10), substitution without verification is inadvisable due to potential differences in isotopic purity, chromatographic retention behavior, and deuterium isotope effects that can alter extraction recovery and mass spectrometric response [2].

Quantitative Differentiation of Carbamazepine-D8 (CAS 1538624-35-9) for Analytical Method Selection and Procurement


Matrix Effect Correction: Carbamazepine-D8 Reduces Apparent Recovery Bias from 154% to 98% in Wastewater Analysis

Carbamazepine-D8 demonstrates effective matrix effect compensation. In sewage spiked with 5 ppb carbamazepine, chromatographic analysis without correction yielded an apparent recovery of 154% [1]. When carbamazepine-D8 was employed as the internal standard, the apparent recovery normalized to 98%, representing a 56-percentage-point improvement in accuracy [1].

Environmental analysis Matrix effect correction Isotope dilution mass spectrometry

Method Validation in Human Plasma: Carbamazepine-D8 Enables Linear Quantification from 5–1000 ng/mL with r²=0.9989

A validated HPLC-MS/MS method utilizing carbamazepine-D8 as internal standard achieved linear quantification of carbamazepine in human plasma across 5–1000 ng/mL with a correlation coefficient r² = 0.9989 and a lower limit of quantification (LLOQ) of 5 ng/mL [1].

Therapeutic drug monitoring Pharmacokinetic studies Human plasma bioanalysis

Isotopic Purity: Carbamazepine-D8 Minimum 98% Deuterium Enrichment Specification

Carbamazepine-D8 (CAS 1538624-35-9) is specified with a minimum chemical purity of ≥98% and a minimum isotopic enrichment of 98% ²H (deuterium) [1]. This dual specification ensures the material contains <2% unlabeled carbamazepine and <2% incompletely deuterated isotopologues.

Stable isotope-labeled compounds Analytical reference standards Quality control

Multianalyte TDM Application: Carbamazepine-D8 Validated in UPLC-MS/MS Method for 13 Antiepileptic Drugs with CV <15%

Carbamazepine-D8 has been deployed as the deuterated internal standard in a validated UPLC-MS/MS method for simultaneous quantification of 13 antiepileptic drugs in whole blood [1]. For carbamazepine, the method achieved an LOQ of 0.62 µg/mL with intra- and inter-assay coefficient of variation (CV) <15% across low and high quality control levels [1].

Therapeutic drug monitoring Antiepileptic drugs Clinical toxicology

Optimal Application Scenarios for Carbamazepine-D8 in Quantitative Bioanalysis and Clinical Research


Clinical Pharmacokinetic Studies Requiring High-Sensitivity Plasma Quantification

Carbamazepine-D8 is optimally deployed as an internal standard in HPLC-MS/MS methods for human plasma pharmacokinetic studies, where validated linearity from 5–1000 ng/mL with r²=0.9989 enables accurate measurement of carbamazepine concentrations across the entire therapeutic range [1]. The 5 ng/mL LLOQ supports detection of low post-dose concentrations essential for terminal half-life determination.

Therapeutic Drug Monitoring of Carbamazepine in Multianalyte AED Panels

For clinical laboratories performing therapeutic drug monitoring of antiepileptic drugs, carbamazepine-D8 has been validated in UPLC-MS/MS methods for simultaneous measurement of 13 AEDs in whole blood with CV <15% and LOQ of 0.62 µg/mL for carbamazepine [2]. This supports high-throughput, cost-effective TDM workflows where a single sample preparation and analytical run serves multiple AEDs.

Environmental Monitoring of Carbamazepine in Complex Wastewater Matrices

In environmental analytical chemistry, carbamazepine-D8 effectively corrects for severe matrix-induced signal enhancement in sewage, reducing apparent recovery bias from 154% (uncorrected) to 98% [3]. This application is critical for accurate quantification of pharmaceutical contaminants in environmental fate and wastewater treatment studies.

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